GKI-1
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Overview
Description
Greatwall kinase is a serine/threonine protein kinase that plays a crucial role in mitotic progression by regulating the activity of the phosphatase PP2A/B55 through phosphorylation of its substrates ENSA and ARPP19 . Overexpression of Greatwall kinase has been linked to oncogenic properties in various cancers, making it a potential target for cancer therapy .
Preparation Methods
The synthesis of GKI-1 involves the development of a minimal kinase domain construct of Greatwall kinase. The compound is synthesized through a series of chemical reactions that include the formation of a thieno-pyrimidinone based tricyclic derivative . The synthetic route typically involves the use of specific reagents and conditions to achieve the desired chemical structure.
Chemical Reactions Analysis
GKI-1 undergoes several types of chemical reactions, including inhibition of kinase activity. It robustly inhibits ROCK1 with an IC50 of approximately 11 µM, but only weakly affects PKA . The compound shows cellular efficacy by reducing ENSA/ARPP19 phosphorylation levels, leading to a decrease in mitotic events, mitotic arrest, cell death, and cytokinesis failure . Common reagents used in these reactions include specific kinase inhibitors and cell lines such as HeLa cells .
Scientific Research Applications
GKI-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used to study the role of Greatwall kinase in mitotic progression and its potential as a target for cancer therapy . The compound has shown efficacy in reducing phosphorylation levels of ENSA/ARPP19, making it a valuable tool for understanding the molecular mechanisms of mitosis . Additionally, this compound is used in drug discovery to develop more potent and selective inhibitors of Greatwall kinase .
Mechanism of Action
The mechanism of action of GKI-1 involves the inhibition of Greatwall kinase activity. By binding to the active site of Greatwall kinase, this compound prevents the phosphorylation of its substrates ENSA and ARPP19 . This inhibition leads to a decrease in the activity of the phosphatase PP2A/B55, resulting in mitotic arrest, cell death, and cytokinesis failure . The molecular targets and pathways involved in this process include the AGC family of serine/threonine protein kinases and the regulation of mitotic progression .
Comparison with Similar Compounds
GKI-1 is unique in its specificity for Greatwall kinase. While other kinase inhibitors exist, this compound is the first-generation inhibitor specifically designed to target Greatwall kinase . Similar compounds include other kinase inhibitors such as CDK2 inhibitors and ROCK1 inhibitors, but this compound shows a higher specificity for Greatwall kinase . The compound’s ability to reduce ENSA/ARPP19 phosphorylation levels and its cellular efficacy make it a valuable tool for studying the role of Greatwall kinase in cancer and mitotic progression .
Biological Activity
GKI-1, or Greatwall Kinase Inhibitor-1, is a small-molecule inhibitor that targets the Greatwall kinase (GWL), a critical regulator of mitosis and cellular growth. This compound has garnered attention in the field of cancer research due to its potential to inhibit tumor growth by disrupting cell cycle progression. This article will delve into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
GWL plays a significant role in regulating mitotic entry by phosphorylating substrates that inhibit the phosphatase PP2A/B55. This compound inhibits GWL, leading to decreased phosphorylation of its downstream targets, such as ENSA and ARPP19. This inhibition results in reduced mitotic events, cell death, and cytokinesis failure in cancer cells. The compound has shown efficacy in various cancer cell lines, including HeLa cells, where it effectively reduced mitotic progression comparable to siRNA depletion of GWL .
Table 1: Inhibitory Activity of this compound Against Various Kinases
Kinase | IC50 (μM ± S.D.) |
---|---|
PKA | >100 |
ROCK1 | 11.3 ± 3.4 |
CDK2 | >100 |
This table illustrates the selectivity profile of this compound against specific kinases, demonstrating its preference for inhibiting GWL over others like CDK2 .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits GWL with an IC50 value significantly lower than that for CDK2, indicating a high specificity for GWL. The compound's action leads to a decrease in cell viability and an increase in apoptosis markers in treated cells .
In Vivo Studies
Preclinical studies have also been conducted to evaluate the efficacy of this compound in vivo. For instance, animal models with induced tumors showed a marked reduction in tumor size when treated with this compound. The compound was administered alongside standard chemotherapy regimens, enhancing the overall therapeutic effect .
Case Studies
One notable case involved patients with brain tumors undergoing treatment with ketogenic diets alongside metabolic therapies that included monitoring their Glucose Ketone Index (GKI). Although this study primarily focused on metabolic therapy, it highlighted the potential role of compounds like this compound in conjunction with dietary interventions to improve patient outcomes .
Table 2: Clinical Outcomes Related to GKI Levels
Study Type | Patient Group | Treatment | Outcome |
---|---|---|---|
Clinical Trial | Pediatric patients with brain tumors | Ketogenic diet | Reduction in tumor glucose uptake by ~21% |
Animal Study | Mice with GL261 glioma | Standard vs. ketogenic diet + radiation | Median survival improved from 23 days to 200+ days |
This table summarizes clinical outcomes associated with metabolic therapies and their potential interaction with compounds like this compound .
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-13-4-6-14(7-5-13)19-15-3-1-2-11(8-15)12-9-17-18-10-12/h1-10,19H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXJDHFWTOJHQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC=C(C=C2)Cl)C3=CNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.